molecular formula C22H29N5O4 B2602263 9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877616-93-8

9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2602263
CAS RN: 877616-93-8
M. Wt: 427.505
InChI Key: LXJHYYBKTXHBCU-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The compound contains a purine core, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For instance, the methoxy groups might be susceptible to reactions such as demethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways : Research on related compounds, such as 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, highlights synthetic pathways involving multi-step reactions starting from different dione precursors. These studies provide insights into the synthesis of complex purinediones, showcasing the versatility of these compounds for chemical modifications and potential applications in drug development and material science (Šimo, Rybár, & Alföldi, 1995).

  • Electrochemical Properties : The electrochemical behavior of related compounds, such as 9-methylxanthine, has been studied, revealing complex oxidation processes that result in various dimeric and hydrolyzed products. This research is crucial for understanding the redox chemistry of purinediones and their potential applications in electrochemical sensors and devices (Cleary, Owens, & Dryhurst, 1981).

Biological Activity and Applications

  • Anti-inflammatory Activity : Studies have explored the anti-inflammatory potential of substituted analogues based on purinedione ring systems. These investigations into chronic inflammation models suggest the therapeutic potential of purinediones in treating inflammatory diseases, contributing to the field of medicinal chemistry and drug development (Kaminski et al., 1989).

  • Urease Inhibition : Research on derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-diones, including their synthesis and characterization, indicates their potential as urease inhibitors. This enzyme inhibition activity is significant for developing treatments for diseases related to urease, such as certain types of infections and ulcers (Rauf et al., 2010).

  • Adenosine Receptor Affinity : The affinity of tricyclic purinediones for adenosine receptors has been investigated, revealing specific binding modes and selectivity for different receptor subtypes. This research has implications for the development of adenosine receptor antagonists, which could be used in treating various cardiovascular and neurological disorders (Szymańska et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being studied for potential medicinal uses, future research could involve in-depth biological testing and clinical trials .

properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-14(2)9-12-27-20(28)18-19(24(3)22(27)29)23-21-25(10-6-11-26(18)21)16-8-7-15(30-4)13-17(16)31-5/h7-8,13-14H,6,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJHYYBKTXHBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)OC)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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